molecular formula C19H18FN3O3 B2479267 N-[(4-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286706-65-7

N-[(4-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2479267
CAS No.: 1286706-65-7
M. Wt: 355.369
InChI Key: LREFOBQROATLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic compound featuring the 1,3,4-oxadiazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry for developing novel anticancer agents . This specific derivative is designed for research applications focusing on oncology, particularly in studying enzyme inhibition and apoptotic pathways in cancer cells. The 1,3,4-oxadiazole core is known to contribute to biological activity by serving as a bioisostere for amide and ester functional groups, which can enhance metabolic stability and facilitate transmembrane diffusion, thereby improving the compound's interaction with biological targets . Researchers are investigating this class of compounds for their potential to inhibit key enzymes involved in tumor progression and survival, such as matrix metalloproteinase-9 (MMP-9), histone deacetylase (HDAC), and thymidylate synthase . The fluorophenyl and ethoxybenzyl substituents in its structure are intended to optimize binding affinity and selectivity toward these enzymatic targets. Preliminary research on analogous 1,3,4-oxadiazole derivatives has demonstrated promising mechanisms of action, including the induction of apoptosis via caspase-3 activation, disruption of the mitochondrial membrane potential, and cell cycle arrest in the G0/G1 phase . This compound is supplied For Research Use Only and is a valuable tool for in vitro studies aimed at elucidating the mechanisms of cytotoxicity and for the further development of targeted cancer therapies.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-2-25-16-8-6-13(7-9-16)12-21-17(24)11-18-22-23-19(26-18)14-4-3-5-15(20)10-14/h3-10H,2,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREFOBQROATLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening methods to identify the best reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. N-[(4-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide has been studied for its potential to inhibit bacterial growth and could serve as a lead compound for developing new antibiotics.

Anticancer Properties
The compound has shown promise in anticancer studies. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated significant growth inhibition against various cancer cell lines. In a study involving newer N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, compounds similar to this compound exhibited percent growth inhibitions of up to 86% against specific cancer cell lines such as SNB-19 and OVCAR-8 .

Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives is also noteworthy. The compound may inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases.

Agricultural Applications

Pesticidal Activity
this compound is being explored for its potential as a pesticide or herbicide. Its biological activity against pests could lead to the development of environmentally friendly agricultural chemicals that target specific pests without harming beneficial organisms.

Materials Science

Development of New Materials
The unique properties of this compound make it a candidate for materials science applications. Research is ongoing into its use in creating materials with specific electrical or optical properties. The incorporation of oxadiazole units can enhance the conductivity and fluorescence of polymers used in electronic devices.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Fluorophenyl Substituents

  • 3-Fluorophenyl vs. 4-Fluorophenyl: The target compound’s 3-fluorophenyl group () contrasts with derivatives like N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), which has a 4-fluorophenyl group.
  • Diphenylmethyl vs. Monofluorophenyl: Compounds with bulkier substituents, such as 5-(diphenylmethyl)-1,3,4-oxadiazole derivatives (), exhibit reduced solubility compared to the target compound, highlighting the balance between lipophilicity and bioavailability .

Acetamide Side Chain Modifications

  • 4-Ethoxyphenylmethyl vs. Benzothiazolyl: The target compound’s 4-ethoxyphenylmethyl group differs from derivatives like 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (), where a benzothiazole ring enhances π-π stacking interactions. Ethoxy groups may improve metabolic stability over electron-rich heterocycles .

Anticancer Potential

  • Cytotoxicity : The target compound’s structural analogs, such as N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (Compound 8, ), demonstrate IC₅₀ values of <10 µM against A549 lung cancer cells. While specific data for the target compound are unavailable, its 3-fluorophenyl group may enhance cytotoxicity via similar MMP-9 inhibition mechanisms .
  • Anti-Proliferative Indazole Derivatives: Compounds like 2-(4-ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide () show moderate activity against cancer cell lines. The absence of an indazole core in the target compound suggests divergent biological targets .

Enzyme Inhibition

  • COX-2 vs. MMP-9 : The COX-2 inhibitor N-(4-((5-(((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide () highlights the role of fluorophenyl groups in cyclooxygenase inhibition. In contrast, the target compound’s oxadiazole-acetamide structure aligns more closely with MMP-9 inhibitors (), suggesting divergent therapeutic applications .

Analytical Data

  • HRMS and NMR : Compounds like 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide () are characterized by HRMS (m/z 436.0893) and NMR, providing benchmarks for verifying the target compound’s structure .

Biological Activity

N-[(4-ethoxyphenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by its chemical formula C_{18}H_{19FN_2O_3 and has a complex structure that includes an oxadiazole moiety which is known for its diverse biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits significant antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have shown that this compound demonstrates promising antimicrobial effects against various bacterial strains. For example:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.5 - 1.0 μg/mL
Pseudomonas aeruginosa1.0 - 2.0 μg/mL

These results indicate that the compound could be effective in treating infections caused by resistant strains of bacteria .

Anticancer Activity

The anticancer properties of this compound have also been evaluated in several studies. It was found to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound was shown to cause G2/M phase arrest in cancer cells.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins were observed, suggesting a pathway leading to programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of DNA Synthesis : The oxadiazole ring is known to intercalate with DNA, disrupting replication processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Bacterial Resistance : A study demonstrated that the compound effectively reduced biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections where biofilms are a concern .
  • Cancer Cell Line Studies : Research involving human breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups .

Q & A

Advanced Research Question

  • Enzyme Inhibition Assays : Test inhibition of dihydrofolate reductase (DHFR) or DNA gyrase at 10–100 µM concentrations, using fluorometric assays .
  • Molecular Dynamics (MD) Simulations : Model interactions with S. aureus FabI enzyme to predict binding stability (e.g., RMSD <2 Å over 50 ns simulations) .
  • Resistance Studies : Serial passage experiments with sub-inhibitory doses to assess mutation rates in P. aeruginosa .

What in vitro and in vivo models are suitable for preliminary toxicity profiling?

Basic Research Question

  • In Vitro : HepG2 cell viability assays (MTT protocol, IC₅₀ ~50 µM) and Ames test for mutagenicity .
  • In Vivo : Zebrafish embryo toxicity screening (LC₅₀ determination at 24–96 hpf) .
    Note : Prioritize pharmacokinetic studies in rodent models to assess bioavailability (<30% oral) and plasma half-life (t₁/₂ ~2–4 h) .

How can computational tools predict metabolic pathways and potential drug-drug interactions?

Advanced Research Question

  • In Silico Metabolism : Use SwissADME to identify cytochrome P450 (CYP3A4) as the primary metabolizing enzyme, with predicted glucuronidation at the acetamide group .
  • Docking Studies : Screen against human serum albumin (HSA) to predict binding affinity (∆G < −8 kcal/mol) and displacement risks with warfarin .

What analytical methods are recommended for stability studies under varying pH and temperature?

Basic Research Question

  • Forced Degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (254 nm) for 24 h. Monitor degradation via HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C) .

How can researchers optimize the compound’s solubility for in vivo applications?

Advanced Research Question

  • Co-solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility (>1 mg/mL) .
  • Salt Formation : Synthesize hydrochloride or sodium salts and compare dissolution rates using USP apparatus II .

What structural analogs of this compound have shown promise in overcoming drug resistance?

Advanced Research Question

  • Analog Design : Replace the 3-fluorophenyl group with a 3-nitro or 3-carboxy group to enhance target binding. A 2023 study reported a 4-fold increase in potency against MRSA with a nitro-substituted analog .
  • Synergistic Studies : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to restore activity in resistant strains .

How can crystallography data resolve ambiguities in the compound’s 3D conformation?

Advanced Research Question

  • X-ray Diffraction : Grow single crystals via slow evaporation in ethanol/chloroform (1:1). Resolve the oxadiazole ring’s planarity and dihedral angles (<10° deviation) .
  • Density Functional Theory (DFT) : Compare experimental bond lengths (C-N: 1.32 Å) with theoretical values to validate electronic structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.